molecular formula C9H10O B008500 beta-Methoxystyrene CAS No. 4747-15-3

beta-Methoxystyrene

Cat. No. B008500
CAS RN: 4747-15-3
M. Wt: 134.17 g/mol
InChI Key: CTHJQRHPNQEPAB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of β-Methoxystyrene and its derivatives has been explored through various methods. Notably, the coordination polymerization of ortho-methoxystyrene using β-diketiminato rare-earth-metal precursors has demonstrated high activity and excellent isoselectivity, achieving mmmm>99% isoselectivity. This method highlights the polymerization's efficiency even with the unmasked Lewis-basic methoxy group, which, rather than poisoning the Lewis-acidic metal center, activates the polymerization through σ-π chelation alongside the vinyl group (Liu et al., 2015). Another synthesis approach involves metal-free, visible light-initiated living cationic polymerization of 4-methoxystyrene, demonstrating controlled molecular weight and dispersity through methanol concentration (Perkowski et al., 2015).

Molecular Structure Analysis

The molecular structure of β-Methoxystyrene derivatives influences their polymerization behavior and resultant polymer properties. For instance, the synthesis of electroluminescent polymers with pendant chromophoric groups, such as poly(stilbenyl-p-methoxystyrene), through Williamson condensation, showcases the structural versatility and applicability in light-emitting devices (Aguiar et al., 1995).

Chemical Reactions and Properties

β-Methoxystyrene undergoes various chemical reactions, including coordination polymerization and living cationic polymerization, leading to polymers with distinct properties. For instance, syndioselective coordination polymerization of unmasked polar methoxystyrenes has been achieved, resulting in polar polystyrenes of high molecular weight and perfect syndiotacticity (Liu et al., 2015).

Physical Properties Analysis

The physical properties of β-Methoxystyrene polymers, such as dielectric properties, can be significantly influenced by their molecular structure. The dipole moment of p-methoxystyrene-styrene copolymers, for example, increases with an increase in the styrene content, affecting the polymers' dielectric properties (Kotera et al., 1966).

Chemical Properties Analysis

β-Methoxystyrene's chemical properties, such as its reactivity towards nucleophiles and its behavior in polymerization reactions, underscore its versatility. The synthesis of styrylamines from β-methoxystyrene through the reactivity towards butyllithium and lithium amides exemplifies its wide range of chemical applications (Seijas et al., 2000).

Scientific Research Applications

  • Synthesis of Styrylamines : Beta-methoxystyrene shows reactivity towards butyllithium and lithium amides, enabling the synthesis of styrylamines with aqueous solutions (Seijas, Vázquez-Tato, Barreiro-Castro, & Ónega, 2000).

  • Bio-Based Copolymers : A study successfully prepared a bio-based copolymer from naturally occurring beta-methylstyrenes, resulting in a linear lignin analogue with functional 4-hydroxy-3-methoxyphenyl groups (Satoh, Saitoh, & Kamigaito, 2007).

  • Coordination Polymerization : The coordination-insertion polymerization of polar methoxystyrenes using a high-activity pyridyl methylene fluorenyl yttrium precursor resulted in high molecular weight polar polystyrenes (Liu et al., 2015).

  • Miniemulsion Polymerization : The miniemulsion polymerization of p-methoxystyrene in DBSA-based miniemulsions produces stable latexes with controlled functionality and small average molar masses, making it a reproducible and fast process (Cauvin et al., 2002).

  • Visible Light Photoinitiated Polymerization : Metal-free, visible light-initiated living cationic polymerization of 4-methoxystyrene using 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate and methanol allows for controlled molecular weight and dispersity control (Perkowski, You, & Nicewicz, 2015).

  • Electroluminescent Properties : Poly(stilbenyl-p-methoxystyrene) shows promising electroluminescent properties when used as the active layer in light-emitting diodes, with a maximum emission at 450 nm (Aguiar, Karasz, & Akcelrud, 1995).

Safety And Hazards

Beta-Methoxystyrene may cause an allergic skin reaction (H317) according to the GHS classification . Therefore, it is advised to wear protective gloves, clothing, and eye/face protection (P280) when handling this substance . In case of skin contact, it is recommended to wash off with soap and plenty of water and consult a physician .

Relevant Papers One relevant paper titled “SYNTHESIS OF STYRYLAMINES FROM b-METHOXYSTYRENE” discusses the reactivity of styrenic compounds towards nucleophiles . The paper reports on the reactivity of beta-methoxystyrene towards butillithium and lithium amides .

properties

IUPAC Name

[(E)-2-methoxyethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHJQRHPNQEPAB-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063595
Record name .beta.-Methoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Methoxystyrene

CAS RN

4747-15-3
Record name Benzene, (2-methoxyethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2-methoxyethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-Methoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-styryl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Methoxystyrene
Reactant of Route 2
Reactant of Route 2
beta-Methoxystyrene
Reactant of Route 3
Reactant of Route 3
beta-Methoxystyrene
Reactant of Route 4
Reactant of Route 4
beta-Methoxystyrene
Reactant of Route 5
Reactant of Route 5
beta-Methoxystyrene
Reactant of Route 6
Reactant of Route 6
beta-Methoxystyrene

Citations

For This Compound
7
Citations
H Tsuruta, K Tomisawa, T Mukai - 1972 - pascal-francis.inist.fr
THE STEREOSPECIFIC REARRANGEMENT OF 1,3,5-CYCLOHEPTATRIENE-7-CARBOXALDEHYDE DIMETHYL ACETAL TO CIS-BETA -METHOXYSTYRENE … THE STEREOSPECIFIC …
Number of citations: 6 pascal-francis.inist.fr
JA Seijas, MP Vázquez-Tato, L Barreiro-Castro… - 2000 - sciforum.net
… In the last years we have been searching on the reactivity of styrenic compounds towards nucleophiles [1], in this communication we want to report he reactivity of beta-methoxystyrene …
Number of citations: 2 sciforum.net
S Yuan, G Guerra Faura, HE Areheart, NE Peulen… - Molecules, 2022 - mdpi.com
… 2,2,2-Trifluoroethyl 5-methoxy-2-(1-methyl-1H-indol-2-yl)-4-phenyl-4,5-dihydrofuran-3-carboxylate (3ad): Prepared following general procedure using beta-methoxystyrene (pure cis …
Number of citations: 2 www.mdpi.com
V Beddoes - 1998 - books.google.com
Many authors use abbreviations, acronyms, technical nomenclature and symbols in their publications. The use of such abbreviations without definitions can be very frustrating for the …
Number of citations: 3 books.google.com
SHATURSK. YP, YS GRUSHIN… - JOURNAL OF …, 1969 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0
AL Nestmann - 1936 - Cornell University
Number of citations: 0
M Matsumoto, K Kuroda - 1982 - pascal-francis.inist.fr
… Other title FORMATION D'O-BENZOCHINONE-MONOFORMYLMETHIDE PAR PHOTOOXYGENATION PHOTOSENSIBILISEE DU CIS-BETA -METHOXYSTYRENE (fr) …
Number of citations: 8 pascal-francis.inist.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.